Nornidulin -

Nornidulin

Catalog Number: EVT-10912489
CAS Number:
Molecular Formula: C19H15Cl3O5
Molecular Weight: 429.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one is a natural product found in Aspergillus nidulans and Aspergillus unguis with data available.
Source and Classification

Nornidulin is isolated from fungal sources, particularly from Aspergillus species. The extraction process typically involves culturing the fungi in various media to optimize the yield of bioactive compounds. The classification of nornidulin falls under the category of depsidones, which are characterized by their unique molecular structures that include a combination of aromatic rings and hydroxyl groups .

Synthesis Analysis

Methods

The synthesis of nornidulin can be achieved through both natural extraction and synthetic routes. The natural extraction involves culturing Aspergillus unguis under specific conditions that enhance the production of nornidulin. For instance, studies have indicated that using media supplemented with sodium bromide and procaine significantly increases the yield of nornidulin .

Technical Details

In laboratory settings, nornidulin can also be synthesized through chemical methods such as alkylation and acylation reactions. These reactions are typically regioselective, allowing for the production of various derivatives of nornidulin with potentially enhanced biological activities . The use of advanced spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential for verifying the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

Nornidulin features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula includes hydroxyl groups and a distinctive depsidone framework, which contributes to its biological activity.

Data

Spectroscopic analysis has provided detailed insights into the molecular structure of nornidulin. Techniques such as NMR have been employed to elucidate its chemical shifts and connectivity patterns, confirming its identity as a depsidone derivative .

Chemical Reactions Analysis

Reactions

Nornidulin undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

  • Alkylation: Introduction of alkyl groups to enhance lipophilicity.
  • Acylation: Formation of acyl derivatives that may exhibit improved biological activity.
  • Halogenation: Modifications involving halogen atoms can influence the compound's efficacy against pathogens .

Technical Details

The reactions are typically performed under controlled conditions using reagents that facilitate regioselective modifications. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are utilized to monitor reaction progress and isolate products.

Mechanism of Action

Process

Nornidulin acts primarily by inhibiting malate quinone oxidoreductase in Plasmodium falciparum, disrupting the parasite's metabolic processes. This inhibition leads to reduced energy production within the parasite, ultimately contributing to its death.

Data

Studies have demonstrated that nornidulin exhibits potent inhibitory activity against this enzyme, making it a promising candidate for further development as an antimalarial agent. The mechanism involves competitive inhibition, where nornidulin competes with natural substrates for binding sites on the enzyme .

Physical and Chemical Properties Analysis

Physical Properties

Nornidulin is typically presented as a crystalline solid with a specific melting point that varies based on purity. It is soluble in organic solvents such as methanol and chloroform but has limited solubility in water.

Chemical Properties

The chemical properties of nornidulin include:

  • Molecular Weight: Approximately 300 g/mol.
  • Melting Point: Varies depending on purity; generally observed around 150-160 °C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

Nornidulin shows significant promise in scientific research due to its biological activities:

  • Antimalarial Drug Development: Its ability to inhibit Plasmodium falciparum makes it a candidate for new antimalarial therapies.
  • Antimicrobial Properties: Research indicates potential applications in combating bacterial infections due to its structural similarities with other bioactive compounds .
  • Biological Research: Nornidulin serves as a valuable tool for studying metabolic pathways in fungi and other organisms.
Biosynthetic Origins & Microbial Production of Nornidulin

Phylogenetic Characterization of Nornidulin-Producing Aspergillus Strains

Nornidulin (C₁₉H₁₅Cl₃O₅) is a trihalogenated depsidone primarily biosynthesized by specific strains within the Aspergillus genus, notably Aspergillus unguis and Aspergillus sp. BioMCC f.T.8501 [1] [10]. Phylogenetic identification of these strains relies on polyphasic taxonomy, integrating morphological traits (conidiophore structure, colony pigmentation) with multilocus DNA sequencing. Key genetic markers include:

  • β-tubulin (benA): Distinguishes closely related species due to high sequence variability.
  • Calmodulin (CaM): Provides robust resolution for section-level classification.
  • RNA polymerase II (RPB2): Resolves deep phylogenetic nodes [3] [8].

Studies of environmental isolates (e.g., from Cuban households and industrial wastewater) reveal Aspergillus sect. Nidulantes as predominant nornidulin producers. Strains like Aspergillus unguis PSU-RSPG204 and BioMCC f.T.8501 form monophyletic clades in maximum-likelihood trees constructed using benA+CaM+RPB2 concatenated sequences [3] [8] [10]. This phylogenetic consistency correlates with depsidone production capability, suggesting conserved biosynthetic genes.

Table 1: Genetic Markers for Phylogenetic Identification of Nornidulin-Producing Aspergilli

Gene LocusFunction in PhylogenyDiscriminatory Power
benASpecies-level identificationHigh (3.5× more informative than SSU rRNA)
CaMSection-level classificationModerate to high
RPB2Deep-node resolutionHigh for evolutionary lineages

Collaborative Polyketide Synthase (PKS) Pathways in Depsidone Biosynthesis

Nornidulin biosynthesis involves an unusual collaborative PKS system comprising two core enzymes: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). This contrasts with typical fungal polyketide pathways mediated by a single PKS [4] [7] [9]. The process unfolds via three enzymatic stages:

  • Initial chain assembly: The hrPKS (e.g., AfoE in Aspergillus nidulans) synthesizes a highly reduced polyketide starter unit using malonyl-CoA extender units. Domains include β-ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), and methyltransferase (MT) [4] [9].
  • Chain extension and cyclization: The nrPKS (e.g., AfoG) incorporates the hrPKS-derived intermediate via its starter-unit ACP transacylase (SAT) domain. Subsequent elongation and Claisen cyclization form the depside scaffold through product template (PT) and thioesterase/claisen cyclase (TE/CYC) domains [4] [6].
  • Depsidone formation: Oxidative coupling of the depside intermediate by cytochrome P450 oxidases generates the characteristic seven-membered diaryl ether ring [7].

Table 2: Polyketide Synthase Types in Nornidulin Biosynthesis

PKS TypeDomain ArchitectureFunction in Pathway
hrPKSKS-AT-DH-ER-KR-MT-ACPSynthesizes reduced polyketide starter unit
nrPKSSAT-KS-AT-PT-ACP-TE/CYCExtends chain, catalyzes cyclization

Halogenation Mechanisms in Triple-Halogenated Depsidone Formation

A defining feature of nornidulin is its triple chlorination pattern (positions 2, 4, and 6), mediated by a flavin-dependent halogenase (DepH) remote from the core gene cluster. This enzyme exhibits strict regioselectivity and substrate specificity [2] [7] [10]. Key mechanistic insights include:

  • Late-stage halogenation: Chlorination occurs post-cyclization on the preformed depsidone scaffold, contrasting with early halogen incorporation in other polyketides.
  • Electrophilic substitution: DepH utilizes hypochlorous acid (HOCl) generated from O₂ and Cl⁻ ions to chlorinate electron-rich aromatic carbons. Kinetic studies show preferential chlorination at C-2 > C-4 > C-6 [2].
  • Dependence on flavin reduction: Halogenase activity requires FADH₂ supplied by a partner reductase, linking halogenation to cellular redox status [7].

Notably, brominated analogs (e.g., aspergillusidone F) form when Aspergillus unguis is cultured with NaBr, confirming the halogenase’s ability to utilize bromide substrates. This promiscuity enables chemodiversity expansion under halogen-rich conditions [10].

Substrate Promiscuity of Decarboxylases in Nornidulin Biosynthesis

The decarboxylase DepF is a pivotal tailoring enzyme in nornidulin biosynthesis, exhibiting unusual substrate flexibility. It catalyzes the regioselective decarboxylation of the depsidone precursor at C-1′, but mechanistic studies confirm activity toward non-native substrates [2] [7]:

  • Broad substrate scope: DepF processes depside and depsidone scaffolds with varying oxidation states (e.g., proto-depside, nor-depside, and halogenated analogs).
  • Structural determinants: Kinetic assays identify the C-3′ methyl group and C-4′ oxygen moiety as critical for binding, while halogenation minimally affects catalysis [2].
  • Biosynthetic implications: This promiscuity allows in vitro generation of "unnatural" nornidulin derivatives, including C-1′-decarboxylated analogs of unguinol and 2-chlorounguinol [7] [10].

The enzyme’s flexibility suggests an evolutionary role in diversifying depsidone structures, potentially enhancing ecological fitness under environmental stressors. In vivo studies show that depF knockout strains accumulate carboxylated precursors but retain partial functionality due to compensatory cellular decarboxylases [2].

Properties

Product Name

Nornidulin

IUPAC Name

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

Molecular Formula

C19H15Cl3O5

Molecular Weight

429.7 g/mol

InChI

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5+

InChI Key

XEQDVQKKHOQZEP-AATRIKPKSA-N

Canonical SMILES

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl

Isomeric SMILES

C/C=C(\C)/C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl

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